molecular formula C23H19F2N3O2S2 B2948400 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide CAS No. 1261022-22-3

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide

Número de catálogo: B2948400
Número CAS: 1261022-22-3
Peso molecular: 471.54
Clave InChI: SBSIBRCBWNTGRX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide is a structurally complex small molecule characterized by a thieno[3,2-d]pyrimidin-4-one core. Key structural features include:

  • A 3,5-difluorophenyl substituent at position 3 of the pyrimidine ring.
  • A sulfanyl (-S-) linker at position 2, bridging the pyrimidinone core to an acetamide group.
  • An N-(3-phenylpropyl) substitution on the acetamide nitrogen.

Propiedades

IUPAC Name

2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3O2S2/c24-16-11-17(25)13-18(12-16)28-22(30)21-19(8-10-31-21)27-23(28)32-14-20(29)26-9-4-7-15-5-2-1-3-6-15/h1-3,5-6,8,10-13H,4,7,9,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSIBRCBWNTGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a family of thieno[3,2-d]pyrimidinone derivatives with variations in substituents influencing biological activity, solubility, and pharmacokinetics. Below is a detailed comparison with three analogs (Table 1):

Table 1: Structural and Molecular Comparison of Thieno[3,2-d]pyrimidinone Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Source
Target Compound: 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide C₂₄H₂₁F₂N₃O₂S₂ 509.57* - 3,5-Difluorophenyl
- N-(3-phenylpropyl)
Inferred
2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide C₂₂H₁₇F₂N₃O₄S₂ 489.51 - 3,5-Difluorophenyl
- N-(2,5-dimethoxyphenyl)
2-{[3-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide C₂₃H₂₀FN₃O₂S₂ 453.60 - 2-Fluorophenyl
- N-(2-isopropylphenyl)
2-{[3-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide C₂₃H₂₀FN₃O₂S₂ 453.60 - 2-Fluorophenyl
- N-(3-isopropylphenyl)

*Molecular weight calculated based on inferred structure.

Impact of Fluorophenyl Substitution

  • 3,5-Difluorophenyl vs. 2-Fluorophenyl :
    The 3,5-difluorophenyl group (target compound and ) enhances metabolic stability and electron-withdrawing effects compared to 2-fluorophenyl analogs (). Difluoro substitution improves binding affinity in kinase inhibitors by optimizing hydrophobic interactions and reducing oxidative metabolism .
  • Positional Isomerism: The 2-fluorophenyl analogs () may exhibit altered steric interactions in target binding pockets due to fluorine’s proximity to the pyrimidinone core.

Role of Acetamide Substituents

  • N-Aryl vs. N-Alkyl/Aryl : The N-(2,5-dimethoxyphenyl) group () introduces hydrogen-bonding capacity via methoxy oxygen atoms, contrasting with the purely hydrophobic N-(isopropylphenyl) groups ().

Physicochemical and Pharmacokinetic Inferences

  • Lipophilicity : The target compound’s 3-phenylpropyl chain likely elevates logP compared to shorter-chain analogs, impacting oral bioavailability and CNS penetration.
  • Solubility : Polar substituents (e.g., dimethoxy in ) improve aqueous solubility relative to alkyl/aryl groups.
  • Metabolic Stability : Fluorine substitution reduces CYP450-mediated metabolism, as seen in similar compounds .

Research Findings and Structural Optimization

  • Thienopyrimidinone Core: This scaffold is widely exploited in kinase inhibitor design due to its planar structure and ability to occupy ATP-binding pockets .
  • Lumping Strategy : Structural similarities among these compounds (e.g., shared core, variable substituents) support a "lumping" approach for modeling their environmental or metabolic behaviors, as described in .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.